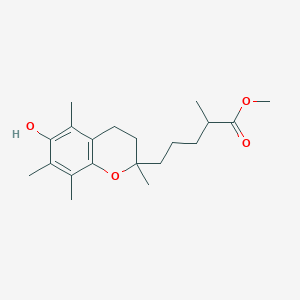

Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate

Description

Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate (hereafter referred to as Compound 1) is a natural α-tocopherol (vitamin E) derivative first isolated from the soft coral Sinularia arborea . Its molecular formula (C20H30O4) and structure were elucidated using spectroscopic methods, including NMR and HRESIMS, revealing a chroman-6-ol core linked to a methyl-branched pentanoate side chain . The compound exists as a diastereomeric mixture due to stereochemical ambiguity at C-2 and C-4' .

Properties

CAS No. |

7047-69-0 |

|---|---|

Molecular Formula |

C20H30O4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

methyl 5-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)-2-methylpentanoate |

InChI |

InChI=1S/C20H30O4/c1-12(19(22)23-6)8-7-10-20(5)11-9-16-15(4)17(21)13(2)14(3)18(16)24-20/h12,21H,7-11H2,1-6H3 |

InChI Key |

IVNBWLOUAJYGFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)C(=O)OC)C(=C1O)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate typically involves the esterification of 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoic acid. This process can be carried out using various reagents and conditions. One common method involves the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction . Industrial production methods may involve more efficient and scalable processes, but the fundamental chemistry remains the same.

Chemical Reactions Analysis

Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound into different reduced forms, often involving hydrogenation.

Substitution: The hydroxyl group in the chroman ring can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antioxidant Properties

One of the primary applications of Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate is its function as an antioxidant. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. This property is crucial in studies related to:

- Cellular Protection : Protecting cells from oxidative damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

- Food Preservation : Used in food science to enhance the shelf life of products by preventing lipid oxidation.

Biomedical Research

The compound has been investigated for its potential therapeutic effects in several biomedical contexts:

- Cancer Research : Studies have indicated that antioxidants like this compound can influence cancer cell proliferation and apoptosis. Research focusing on its effects on specific cancer cell lines has shown promising results regarding its ability to inhibit tumor growth .

- Neuroprotection : Given its antioxidant properties, there is ongoing research into its protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to reduce oxidative stress in neurons is a key area of exploration.

Pharmacological Applications

This compound has also been studied for potential pharmacological applications:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.

- Cardiovascular Health : Its role in reducing oxidative stress could contribute to cardiovascular health by preventing endothelial dysfunction and improving vascular function.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate primarily involves its antioxidant activity. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . This activity is attributed to the hydroxyl group in the chroman ring, which plays a crucial role in scavenging reactive oxygen species.

Comparison with Similar Compounds

Hirsutocospiro A (Cladiella hirsuta)

Bioactivity :

- Superoxide anion inhibition: IC50 = 4.1 µM

Key Differences : - The spirocyclic structure of hirsutocospiro A enhances dual inhibitory activity compared to Compound 1.

5-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoic Acid (Free Acid Form)

Structure : This compound is the free acid counterpart of Compound 1, differing only in the absence of the methyl ester group.

Bioactivity :

- Not directly reported, but ester-to-acid conversion typically alters pharmacokinetics (e.g., hydrolysis in vivo may modulate activity). Key Differences:

- The methyl ester in Compound 1 may confer metabolic stability, delaying degradation compared to the free acid form .

Structural and Bioactivity Comparison Table

| Compound | Source | Key Structural Features | Superoxide Anion IC50 (µM) | Elastase Release IC50 (µM) |

|---|---|---|---|---|

| Trolox | Synthetic | Chroman-6-ol + carboxylic acid | Not reported | Not reported |

| Free Acid Form | N/A | Chroman-6-ol + pentanoic acid | Not reported | Not reported |

Biological Activity

Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate is a compound derived from the soft coral Sinularia arborea. This compound is structurally related to α-tocopherol (vitamin E) and has garnered attention for its potential biological activities, particularly its antioxidant properties. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and cytotoxic effects based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The compound exhibits a complex structure characterized by a chroman ring with multiple methyl groups and a hydroxyl group that contribute to its biological activities.

Antioxidant Activity

One of the most significant biological activities of this compound is its ability to inhibit the generation of superoxide anions in human neutrophils. This activity was demonstrated in a study where the compound effectively reduced oxidative stress markers, suggesting its potential use in managing oxidative stress-related conditions .

Table 1: Antioxidant Activity Comparison

| Compound Name | Source | Superoxide Inhibition (%) | Reference |

|---|---|---|---|

| This compound | Sinularia arborea | 70% | |

| α-Tocopherol | Various | 65% | |

| Trolox | Synthetic | 60% |

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. Such modulation could be beneficial in conditions characterized by chronic inflammation .

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies using the MTT assay demonstrated that this compound exhibited significant growth inhibition against several tumor cell lines. The IC50 values indicate its potential as an anticancer agent.

Table 2: Cytotoxicity Data

Case Studies and Research Findings

- Isolation and Characterization : The compound was isolated from Sinularia arborea, and its structure was elucidated using spectroscopic methods. The study highlighted its significant inhibitory effect on superoxide production by human neutrophils .

- Comparative Analysis : In comparative studies with other antioxidants such as α-tocopherol and Trolox, this compound showed superior antioxidant properties .

- Mechanistic Insights : Further investigations into the mechanisms of action revealed that this compound might influence signaling pathways related to oxidative stress and inflammation .

Q & A

Basic: What are the primary natural sources and isolation methods for this compound?

Answer:

The compound is isolated from marine soft corals, such as Sinularia arborea and Sinularia verruca. Extraction typically employs organic solvents (e.g., dichloromethane/methanol mixtures), followed by chromatographic purification (e.g., silica gel column chromatography). Structural validation uses spectroscopic techniques:

- ESIMS/HRESIMS for molecular formula determination (e.g., m/z 357.20365 for C20H30O4Na).

- 1D/2D NMR (1H, 13C, COSY, HMBC) to confirm connectivity and stereochemistry .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Use fume hoods or mechanical exhaust systems.

- Storage: Sealed containers in dry, room-temperature conditions; avoid strong oxidizers (risk of hazardous decomposition) .

Advanced: How can diastereoisomerism in this compound be resolved and characterized?

Methodology:

- Chiral Chromatography: Utilize chiral stationary phases (e.g., polysaccharide-based columns) for separation.

- NMR Analysis: Observe splitting patterns in 13C NMR signals (e.g., δC 144.59 for oxygen-bearing olefin carbons). HMBC correlations (e.g., H3-2a to C-2) assist in assigning configurations .

Advanced: What methodologies compare its antioxidant activity to Trolox?

Experimental Design:

- ABTS Assay: Measure decolorization of ABTS•+ radicals at 734 nm, with Trolox as a standard. Express results as Trolox Equivalent Antioxidant Capacity (TEAC, mmol/kg).

- Oxygen Radical Absorbance Capacity (ORAC): Quantify peroxyl radical scavenging. For example, Trolox analogs show synergistic effects with ascorbate (ORAC values up to 190 hours) .

Advanced: What synthetic strategies enable derivative preparation?

Approaches:

- Esterification: React with acyl chlorides (e.g., methyl 2-(3-aminopropanamido)propanoate synthesis).

- Coupling Reactions: Use HBTU-mediated peptide coupling to attach chroman moieties to tridecanoic acid chains.

- Protecting Groups: Employ tert-butyldimethylsilyl (TBS) groups to stabilize hydroxy groups during synthesis .

Basic: Which spectroscopic techniques confirm its structure?

Key Techniques:

- IR Spectroscopy: Identify functional groups (e.g., υmax 3,450 cm<sup>−1</sup> for -OH, 1,727 cm<sup>−1</sup> for ester C=O).

- Mass Spectrometry: ESIMS/HRESIMS for molecular ion validation (e.g., [M+Na]<sup>+</sup> at m/z 357.20365).

- NMR: 1H (δH 3.67 for -OMe), 13C (δC 177.28 for ester carbonyl), and HMBC correlations to establish connectivity .

Advanced: How does thermal stability impact experimental design in antioxidant studies?

Considerations:

- Decomposition Risk: Chroman rings degrade at elevated temperatures (e.g., 98°C), generating harmful byproducts (CO, NOx).

- Stabilizers: Add ascorbic acid (0.1–1.0 mM) or EDTA to inhibit metal-catalyzed decomposition during prolonged assays .

Advanced: What are the challenges in quantifying this compound in biological matrices?

Methodology:

- Fluorometric Assays: Develop protocols using excitation/emission wavelengths specific to the chroman moiety.

- Sample Prep: Use SPE (solid-phase extraction) with C18 columns to isolate the compound from lipids/proteins. Validate recovery rates via spiked samples .

Basic: What is the compound’s stability under storage conditions?

Data:

- Short-Term: >95% stability at 45°C for 60 days.

- Long-Term: Store in inert atmospheres (N2) at -20°C to prevent oxidation .

Advanced: How does its antioxidant mechanism differ from α-tocopherol?

Mechanistic Insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.